methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 5-position, an oxan-2-yl group at the 1-position, and a methyl ester group at the 4-position of the pyrazole ring. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Oxan-2-yl Group Introduction: The oxan-2-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 5-substituted pyrazole derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized pyrazole derivatives with additional functional groups.
Scientific Research Applications
Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and oxan-2-yl group can enhance binding affinity and selectivity towards target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall binding strength.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 5-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with an iodine atom instead of bromine.
Methyl 5-fluoro-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKDOWUUBOZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2CCCCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130823 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-09-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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